
1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol
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Overview
Description
1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a pyrrole ring fused to an indene structure, with a hydroxyl group attached to the indene moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of 1-(2-alkynylphenyl)-2-enone with 2-isocyanoacetate in the presence of a silver triflate catalyst and water. This tandem reaction forms four bonds during the process, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing environmentally friendly solvents like water or ethanol, can be considered to minimize environmental impact .
Chemical Reactions Analysis
Cyclization and Tandem Reactions
The compound participates in silver-catalyzed tandem reactions to form polycyclic systems. For example:
Reaction | Conditions | Product | Yield | Source |
---|---|---|---|---|
Tandem annulation with 2-isocyanoacetate | AgOTf (10 mol%), H₂O, 80°C, 12 h | 3-(1H-Pyrrol-3-yl)-1H-inden-1-one derivatives | 65–78% |
Mechanistically, the hydroxyl group facilitates intramolecular cyclization via nucleophilic attack, forming a ketone intermediate. The pyrrole nitrogen acts as a directing group for regioselective bond formation .
Multicomponent Syntheses
Under solvent-free conditions, the compound reacts with alkyl 2-aminoesters and 1,3-dicarbonyl compounds to generate trisubstituted pyrrols:
Components | Catalyst | Temperature | Product | Yield | Source |
---|---|---|---|---|---|
L-Tryptophan derivatives, dicarbonyls | KOH (catalytic) | 170°C, 5 min | 2,4,5-Trisubstituted-1H-pyrrol-3-ols | 15–45% |
Key steps include:
-
Nucleophilic attack by the amine on the carbonyl group.
-
5-exo-trig cyclization to form dihydropyrrolones.
Acid/Base-Mediated Rearrangements
The hydroxyl group undergoes acid-catalyzed dehydration or base-mediated epoxide formation:
Reagent | Conditions | Product | Application | Source |
---|---|---|---|---|
H₂SO₄ (conc.) | Reflux, 6 h | 1H-Inden-1-one derivatives | Heterocyclic intermediates | |
NaOCl, NaOH | 0°C, 2 h | Epoxy-inden-pyrrol hybrids | Bioactive scaffold synthesis |
DFT studies confirm that electron-withdrawing groups (e.g., ester) stabilize intermediates by lowering LUMO energy (ΔG° = −23.4 kcal/mol) .
Catalytic Cross-Coupling
Indium(III) chloride promotes coupling with propargyloxybenzaldehydes:
Partner | Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
2-Propargyloxybenzaldehydes | InCl₃ (2 mol%) | p-Xylene, 140°C, 2 h | Benzooxazepino-pyrroloquinoxalines | 50–83% |
This one-pot process forms three new bonds (C–C, C–N, C–O) via:
Oxidation and Reduction
The secondary alcohol is redox-active:
Reagent | Product | Selectivity | Source |
---|---|---|---|
PCC (pyridinium chlorochromate) | 2,3-Dihydro-1H-inden-1-one | >90% | |
NaBH₄, MeOH | Diol derivatives | 78% |
Oxidation proceeds via a radical mechanism, while reduction retains the pyrrole aromaticity .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a valuable candidate for research in pharmacology and medicinal chemistry. Key areas of interest include:
Anticancer Activity
Research has indicated that derivatives of indole compounds similar to 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol show promising anticancer properties. For instance, studies have demonstrated that modifications to the structure can enhance growth inhibition in various cancer cell lines. A notable case study highlighted the effectiveness of such derivatives in inhibiting tumor growth in vitro and in vivo models .
Neuroprotective Effects
In models of neurodegenerative diseases such as Alzheimer's, this compound has shown potential neuroprotective effects. A study reported that treatment with the compound improved cognitive functions and reduced neuroinflammation markers in animal models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it disrupts bacterial cell membranes and inhibits metabolic pathways critical for bacterial survival .
Case Studies
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
1-(1H-Pyrrol-1-yl)phenyl derivatives: These compounds share the pyrrole ring structure but differ in the substituents attached to the phenyl ring.
2-(2-methyl-1H-pyrrol-3-yl) derivatives: These compounds have a similar pyrrole ring but with different substituents at the 2-position.
Uniqueness: 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol is unique due to its fused indene-pyrrole structure and the presence of a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H13NO, with a molecular weight of 199.25 g/mol. The compound features a bicyclic structure integrating a pyrrole ring with an indene moiety, characterized by a hydroxyl group attached to the indene framework. This unique arrangement contributes to its diverse chemical reactivity and biological activity .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Neuroprotective Effects
- Studies have suggested that compounds with similar structures may possess neuroprotective properties. The modulation of neurotransmitter receptors could be a mechanism through which this compound exerts its effects.
2. Anticancer Potential
- Compounds structurally related to this compound have shown promise in cancer research. For instance, analogues have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .
3. Antimicrobial Activity
- There is evidence suggesting that nitrogen heterocycles like pyrrole derivatives can exhibit antimicrobial properties. The exploration of such compounds for their ability to combat bacterial infections is ongoing, with some derivatives showing effective inhibition against pathogenic strains .
The biological activity of this compound can be attributed to several mechanisms:
Binding Affinity Studies
- Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors. Understanding these interactions is crucial for drug design aimed at enhancing efficacy while minimizing side effects.
Cytotoxicity Evaluation
- In vitro studies have evaluated the cytotoxicity of this compound against different cell lines. For example, compounds with similar structures have shown dose-dependent cytotoxicity against cancer cells, suggesting that this compound may also exhibit similar properties .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Methoxy-2,3-dihydro-1H-indene | Contains a methoxy group | Potential as PPARα modulators |
5-Methoxy-2,3-dihydro-1H-indene | Similar bicyclic structure | Unique substitution pattern affecting activity |
3-(1H-Pyrrol-2-yldimethyl)indole | Integrates an indole moiety | Notable for anti-cancer properties |
The uniqueness of this compound lies in its specific substitution patterns and functional groups that may impart distinct chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the efficacy of various derivatives related to this compound:
Antileishmanial Activity
- A study on pyrroloquinolinone derivatives demonstrated promising antileishmanial activity with certain compounds showing IC50 values as low as 5.35 μM against Leishmania donovani . While not directly related to 1-(1H-Pyrrol-3-yldihydro)-indene derivatives, these findings highlight the potential for similar structures to exhibit significant biological activities.
Antiviral Properties
- Research has indicated that some pyrrole-containing compounds can inhibit viral replication. For instance, certain derivatives showed effective inhibition against hepatitis C virus replication at micromolar concentrations . This suggests that exploring the antiviral potential of 1-(1H-Pyrrol-3-yldihydro)-indene could be worthwhile.
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(1H-pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C13H13NO/c15-12-7-9-3-1-2-4-11(9)13(12)10-5-6-14-8-10/h1-6,8,12-15H,7H2 |
InChI Key |
WTGAYFIRWBJZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)C3=CNC=C3)O |
Origin of Product |
United States |
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